(E)-1-Bromo-4-(2-bromovinyl)benzene

Stereochemistry Physical State Weighing accuracy

Securing a single bifunctional styryl building block with predictable, sequential cross-coupling reactivity is difficult when isomer mixtures undermine chemoselectivity. (E)-1-Bromo-4-(2-bromovinyl)benzene (CAS 778641-02-4) resolves this via defined E-stereochemistry and para-disposition, enabling programmed Pd-catalyzed couplings: vinyl bromide first (60 °C), then aryl bromide (80-100 °C). • Simplifies unsymmetrical (E)-stilbene synthesis from one precursor, eliminating separate intermediates. • Compatible with sequential Suzuki, Sonogashira, and Heck reactions for modular library construction. • Direct precursor to (E)-4-bromocinnamic acid via stereoretentive carboxylation. • ≥98% purity; stock available for immediate global dispatch.

Molecular Formula C8H6Br2
Molecular Weight 261.94 g/mol
CAS No. 778641-02-4
Cat. No. B017443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-Bromo-4-(2-bromovinyl)benzene
CAS778641-02-4
Synonyms1-Bromo-4-(2-bromoethenyl)benzene; 
Molecular FormulaC8H6Br2
Molecular Weight261.94 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CBr)Br
InChIInChI=1S/C8H6Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+
InChIKeyAASXNYRCBGBZJK-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defined (E)-Dibromostyrene for Cross-Coupling


(E)-1-Bromo-4-(2-bromovinyl)benzene (CAS 778641-02-4), systematically named 1-bromo-4-[(E)-2-bromoethenyl]benzene and also known as (E)-4,β-dibromostyrene, is a para-dibrominated styryl building block . It belongs to the C8H6Br2 isomer family of dibromostyrenes . The molecule features an aryl bromide at the para position and an E-configured vinyl bromide on the styrene double bond, providing two electronically and sterically distinct C–Br sites. This differential activation enables chemoselective, sequential palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) at the vinyl bromide and aryl bromide in a programmed order . Commercial availability with specified E-stereochemistry and typical purity ≥98% distinguishes it from mixed E/Z or regioisomeric dibromostyrene products .

Substitution Failure: (E)-Dibromostyrene


Simply selecting any 'dibromostyrene' or 'bromovinylbenzene' congener ignores the critical stereoelectronic factors that determine synthetic performance. The (E)-configuration places the vinyl bromine and the aryl ring on opposite sides of the double bond, a geometry that dictates the conformational preferences accessible during oxidative addition at palladium centers . In contrast, the (Z)-isomer (CAS 115665-68-4) positions these groups on the same side, introducing steric encumbrance that can alter reaction rates and selectivity in cross-coupling sequences . Moreover, regioisomers such as the ortho-bromovinyl variant (CAS 430434-57-4) or meta-substituted 1-bromo-3-(1-bromovinyl)benzene lack the para-disposition that maximizes electronic communication between the two bromine sites, compromising the programmed reactivity window between vinyl and aryl bromide activation . The ethyl-bridged analog 1-bromo-4-(2-bromoethyl)benzene (CAS 1746-28-7) is electronically saturated, forfeiting the vinyl π-system conjugation that enables sequential coupling and introducing greater conformational flexibility that can hinder crystallization of intermediates .

Quantitative Evidence vs. Analogs


E-Stereochemistry Ensures Solid Physical State

The (E)-configuration of this 4-β-dibromostyrene confers a predicted melting point >50 °C, making it a solid at room temperature . In contrast, the monobrominated analog (2-bromovinyl)benzene (β-bromostyrene, CAS 103-64-0) melts at 7 °C and is a liquid , and the 4-bromostyrene analog (lacking the vinyl bromide) has a melting point of 4.5 °C . This phase difference directly impacts gravimetric handling precision: solid reagents can be weighed on an analytical balance with typical uncertainty of ±0.1 mg, whereas liquid dispensing by volume introduces density-dependent errors that can exceed ±2% for sub-milliliter quantities.

Stereochemistry Physical State Weighing accuracy Solid dispensing

Para-Substitution Boosts LogP and Alters Retention

The calculated LogP of (E)-1-bromo-4-(2-bromovinyl)benzene is 3.8147 . This value is 0.76 LogP units higher than that of β-bromostyrene (CAS 103-64-0, LogP ~3.05) and 0.22 units higher than 4-bromostyrene (LogP ~3.59) [1]. The 0.76 LogP difference corresponds to a theoretical ~5.8-fold increase in octanol/water partition coefficient, meaning the compound partitions more strongly into organic phases during extractive workup and elutes later on reversed-phase HPLC columns, which can be exploited for purification or deemed a liability depending on synthetic context.

Lipophilicity LogP Chromatography Phase partitioning

Stereoretentive Carboxylation to Cinnamic Acids

Research by Kuang et al. demonstrated that (E)-β-bromostyrenes undergo stereospecific electrochemical carboxylation under CO₂ atmosphere using a NiBr₂·bpy catalyst to yield (E)-cinnamic acids with retention of configuration [1]. This stereochemical fidelity is critical: under identical conditions, the (Z)-β-bromostyrene yields the corresponding (Z)-cinnamic acid. When the aryl ring carries an additional para-bromo substituent as in (E)-1-bromo-4-(2-bromovinyl)benzene, the product is an (E)-4-bromocinnamic acid derivative, a versatile intermediate that retains the aryl bromide for subsequent functionalization. The monobrominated β-bromostyrene provides only the vinyl bromide handle, lacking the second orthogonal reactive site.

Stereoretentive transformation Electrochemical carboxylation Cinnamic acid synthesis Nickel catalysis

Higher Density and Bromine Content

The predicted density of (E)-1-bromo-4-(2-bromovinyl)benzene is 1.828 g/cm³ [1]. This is substantially higher than (2-bromovinyl)benzene (density ~1.4 g/cm³) and 4-bromostyrene (density ~1.40 g/mL at 20 °C) . The 1.83 g/cm³ density corresponds to a bromine mass fraction of ~61% (two Br atoms in MW 261.94), compared to ~44% for monobromostyrenes (one Br in MW 183.05). Higher bromine content typically correlates with increased flame-retardant efficacy and higher refractive index, parameters of direct relevance when selecting monomers for brominated polymer formulations.

Density Bromine content Flame retardancy Material properties

Protein Degrader Building Block Classification

The compound is explicitly categorized by major chemical suppliers (Aladdin Scientific, Calpac Lab) under the 'Protein Degrader Building Blocks' product family [1], a classification not applied to monobromostyrenes (e.g., 4-bromostyrene) or saturated analogs (e.g., 1-bromo-4-(2-bromoethyl)benzene). This positions (E)-1-bromo-4-(2-bromovinyl)benzene as a rigid, bifunctional linker precursor for PROTAC (PROteolysis TArgeting Chimera) development. The E-alkene bridge provides a geometrically defined, synthetically addressable spacer with restricted rotational freedom, contrasting with the freely rotating ethyl bridge in 1-bromo-4-(2-bromoethyl)benzene which introduces conformational flexibility that can complicate structure-based design of ternary complex formation.

PROTACs Targeted protein degradation Bifunctional linker E3 ligase

Dual-Site Chemoselective Cross-Coupling

The presence of electronically differentiated aryl bromide (electron-deficient due to conjugation with the vinyl group) and vinyl bromide (directly attached to sp² carbon) enables sequential Pd-catalyzed coupling with distinct activation temperatures and catalytic conditions . The vinyl bromide typically undergoes oxidative addition at lower temperatures than the aryl bromide under Pd(0) catalysis, permitting a two-step, one-pot or sequential functionalization sequence: first vinyl bromide substitution (e.g., Suzuki with arylboronic acid at 60 °C), followed by aryl bromide coupling (e.g., Suzuki at 80–100 °C) . In contrast, 4-bromostyrene offers only a single aryl bromide site for monofunctionalization, and 1-bromo-4-(2-bromoethyl)benzene couples at the alkyl bromide preferentially under SN2 conditions rather than Pd-catalyzed pathways, fundamentally altering the accessible product space.

Chemoselectivity Sequential cross-coupling Suzuki-Miyaura Sonogashira

Application Scenarios


Iterative Synthesis of Unsymmetrical E-Stilbenes

The differentiated reactivity of vinyl and aryl C–Br bonds enables sequential Suzuki-Miyaura couplings to construct unsymmetrical (E)-4-substituted stilbenes. The first coupling at the vinyl bromide with arylboronic acid A proceeds at lower temperature (e.g., 60 °C, Pd(PPh₃)₄, Na₂CO₃), followed by a second coupling of the remaining aryl bromide with arylboronic acid B under more forcing conditions (80–100 °C). This two-step sequence from a single bifunctional precursor eliminates the need for separate monofunctionalized styrene and aryl halide building blocks, reducing step count and purification operations relative to analogous syntheses starting from 4-bromostyrene or β-bromostyrene .

Stereodefined Precursor to 4-Bromocinnamic Acid Pharmacophores

Building on the demonstrated stereoretentive electrochemical carboxylation of (E)-β-bromostyrenes to (E)-cinnamic acids , (E)-1-bromo-4-(2-bromovinyl)benzene serves as a direct precursor to (E)-4-bromocinnamic acid. The retained aryl bromide enables subsequent Pd-catalyzed diversification (e.g., amination, etherification, or additional cross-coupling), providing access to a library of E-configured cinnamic acid analogs for screening against targets such as integrins, kinases, or as monomers for photo-crosslinkable polymers. The (Z)-isomer or unsubstituted β-bromostyrene cannot deliver this combination of defined olefin geometry and para-functionalization handle.

Rigid Bifunctional Linker for PROTAC Assembly

The E-configured vinyl bridge provides a structurally defined spacer with restricted conformational freedom, an advantageous feature in PROTAC design where linker rigidity influences ternary complex stability and degradation efficiency . The two bromine handles at opposite termini of the molecule allow sequential conjugation to an E3 ligase ligand (via the vinyl bromide) and a target-protein ligand (via the aryl bromide), or vice versa, using chemoselective cross-coupling or nucleophilic aromatic substitution chemistry. This contrasts with the freely rotating 1-bromo-4-(2-bromoethyl)benzene, where linker flexibility introduces conformational entropy that can reduce the effective molarity of the ternary complex and complicate crystallographic characterization of the degrader-target-ligase assembly .

High-Bromine Monomer for Flame-Retardant Polymers

With a bromine mass fraction of 61%, this dibromostyrene monomer can be incorporated into polystyrene or polyacrylate backbones via radical or Pd-catalyzed polymerization to impart flame retardancy. Relative to 4-bromostyrene (Br content 43.7%), approximately 40% less comonomer loading is required to achieve an equivalent bromine weight percentage in the final copolymer . The E-configured vinyl double bond participates in radical or coordination-insertion polymerization, and the retained aryl bromide can serve as a post-polymerization modification site for further functionalization, a feature absent in monobromostyrene-derived homopolymers .

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